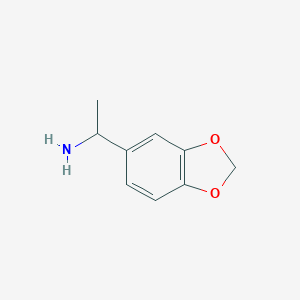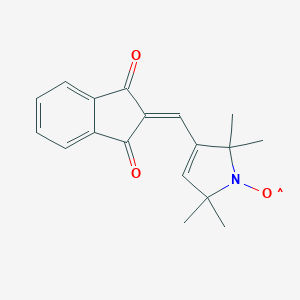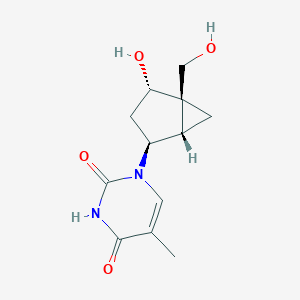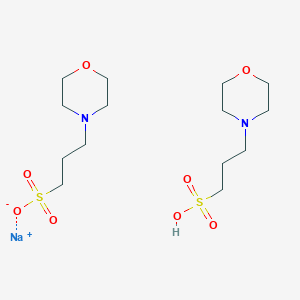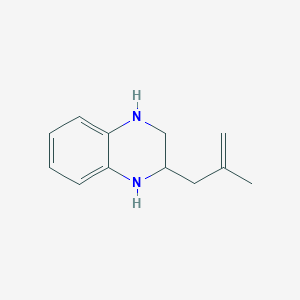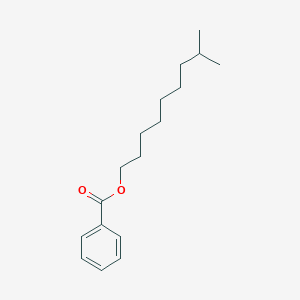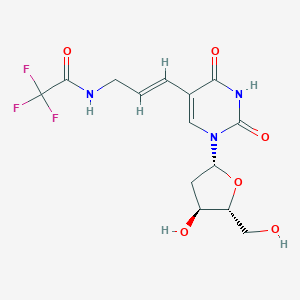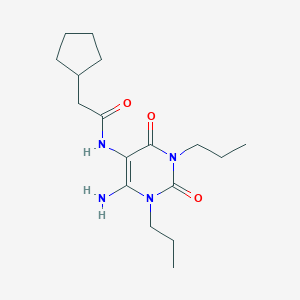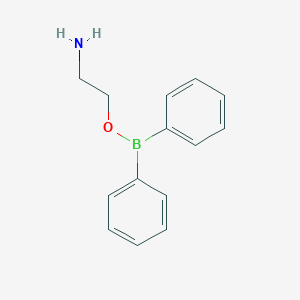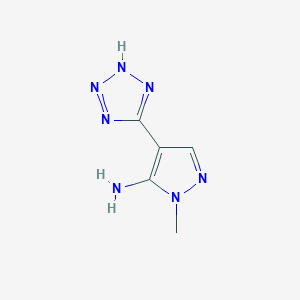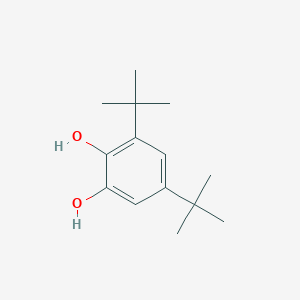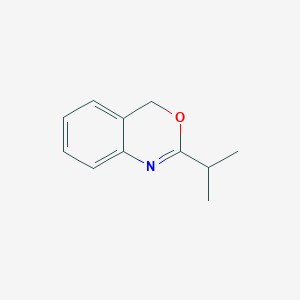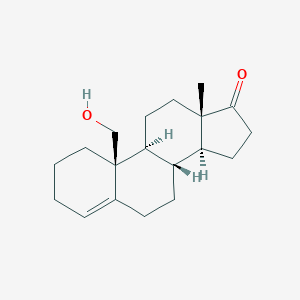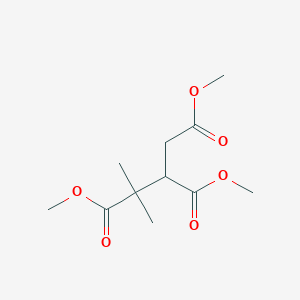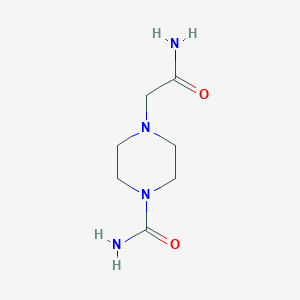
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide, also known as AOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPP is a derivative of piperazine and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases, a family of enzymes that are involved in tissue remodeling and cancer progression.
Biochemische Und Physiologische Effekte
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide can induce apoptosis, a process of programmed cell death, in cancer cells. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide can inhibit tumor growth in animal models. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide. One direction is the synthesis of novel 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide derivatives with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide and its derivatives. This could lead to the identification of new targets for drug discovery and the development of more effective therapies for cancer and other diseases. Additionally, the potential applications of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide in materials science could be further explored, leading to the development of new functional materials with unique properties.
Synthesemethoden
The synthesis of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide involves a multi-step process that starts with the reaction of piperazine with ethyl chloroformate to form N-ethylpiperazine carbamate. This intermediate is then reacted with hydrazine hydrate to form N-ethylpiperazine hydrazide. The final step involves the reaction of N-ethylpiperazine hydrazide with 2-oxoethyl isocyanate to form 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been found to exhibit anticancer, antiviral, and antimicrobial activities. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In drug discovery, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In materials science, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks and porous polymers.
Eigenschaften
CAS-Nummer |
116882-76-9 |
|---|---|
Produktname |
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide |
Molekularformel |
C7H14N4O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
4-(2-amino-2-oxoethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C7H14N4O2/c8-6(12)5-10-1-3-11(4-2-10)7(9)13/h1-5H2,(H2,8,12)(H2,9,13) |
InChI-Schlüssel |
VWOSJVRQDOQGNF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)N)C(=O)N |
Kanonische SMILES |
C1CN(CCN1CC(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



